molecular formula C11H18ClN3 B2712182 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride CAS No. 1185318-11-9

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Cat. No.: B2712182
CAS No.: 1185318-11-9
M. Wt: 227.74
InChI Key: UEQAQTONYKGNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a pyridin-2-yl group and an ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and enzyme inhibition.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is employed in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14;/h2-5,10,12H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQAQTONYKGNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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